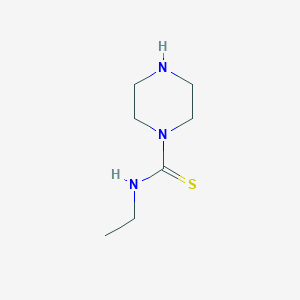

n-Ethylpiperazine-1-carbothioamide

Description

Structure

3D Structure

Properties

CAS No. |

83547-34-6 |

|---|---|

Molecular Formula |

C7H15N3S |

Molecular Weight |

173.28 g/mol |

IUPAC Name |

N-ethylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C7H15N3S/c1-2-9-7(11)10-5-3-8-4-6-10/h8H,2-6H2,1H3,(H,9,11) |

InChI Key |

WWPPLSPYRHDWMC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)N1CCNCC1 |

Origin of Product |

United States |

Contextualization Within Piperazine Derived Carbothioamide Chemistry

n-Ethylpiperazine-1-carbothioamide belongs to the broader class of piperazine-derived carbothioamides. Piperazine (B1678402), a six-membered ring containing two nitrogen atoms, is a prevalent heterocycle in biologically active compounds. nih.gov Its derivatives are integral to numerous pharmaceuticals. nih.govontosight.ai The incorporation of a carbothioamide group (-CSNH2) introduces a reactive and versatile functional group, which can significantly influence the molecule's chemical and biological properties.

The specific structure of this compound, featuring an ethyl group attached to one of the piperazine nitrogens, further refines its characteristics. This ethyl substitution can impact factors such as lipophilicity and steric hindrance, which in turn can affect how the molecule interacts with biological targets. The study of related compounds, such as N-ethyl-4-phenylpiperazine-1-carbothioamide and N-ethyl-4-(4-nitrophenyl)piperazine-1-carbothioamide, highlights the diverse biological activities that can be achieved by modifying the substituents on the piperazine ring. ontosight.aiontosight.ai These activities can range from potential neurological effects to antimicrobial and anticancer properties. ontosight.ai

Scope and Significance of Academic Investigations

Academic research into n-Ethylpiperazine-1-carbothioamide and its analogues is driven by the quest for new therapeutic agents and functional molecules. The piperazine (B1678402) moiety is a well-established pharmacophore, and its combination with the carbothioamide group opens up new avenues for drug design. nih.govacs.org

A significant area of investigation is the synthesis of novel derivatives and the evaluation of their biological potential. For instance, research has explored the synthesis of hybrid molecules incorporating the n-ethylpiperazinyl amide function with other complex structures, such as oleanonic and ursonic acids, to create compounds with potential cytotoxic effects against cancer cells. nih.gov The versatility of the piperazine ring allows for the creation of extensive compound libraries for screening against various biological targets. ontosight.ai

Methodological Frameworks in Carbothioamide Research

Established Synthetic Pathways for the Carbothioamide Moiety

The formation of the carbothioamide group, a key structural feature of this compound, is typically achieved through the reaction of a secondary amine, in this case, N-ethylpiperazine, with a thiocarbonyl-transfer reagent.

Reaction Conditions and Parameter Optimization

The synthesis of thiourea (B124793) derivatives, including this compound, often involves the reaction of a piperazine derivative with an appropriate isothiocyanate. nih.govresearchgate.net The reaction conditions are crucial for achieving high yields and purity.

Commonly, the reaction is carried out by refluxing the reactants in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol (B145695). nih.govresearchgate.net The reaction time can vary from a few hours to several hours, and progress is often monitored by thin-layer chromatography (TLC). nih.govacs.org For instance, the synthesis of certain piperazine-based thiourea derivatives involves refluxing the piperazine intermediate with a substituted isothiocyanate in THF for 2.5 hours. nih.gov In other cases, reactions are carried out in glacial acetic acid under reflux for 4-6 hours. acs.orgnih.gov

Optimization of reaction parameters may involve the use of a base to facilitate the reaction. For example, N,N-dimethylpiperazine has been used as a base in the synthesis of some thiourea derivatives. nih.gov The choice of solvent can also influence the reaction outcome. While THF and ethanol are common, other solvents like dry acetone (B3395972) have also been employed. researchgate.net

| Reactants | Solvent | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| Piperazine derivative and Isothiocyanate | Tetrahydrofuran (THF) | Reflux | 2.5 hours | nih.gov |

| Chalcone derivatives and Thiosemicarbazide (B42300) | Glacial Acetic Acid | Reflux | 4-6 hours | acs.orgnih.gov |

| Anthranilic acid derivatives and Isothiocyanates | Dry Acetone | Reflux | Not specified | researchgate.net |

| Phenylisothiocyanate and Thiosemicarbazide | Ethanol | Reflux | Not specified | researchgate.net |

Precursor Chemistry and Starting Material Selection

The primary precursors for the synthesis of this compound are N-ethylpiperazine and a source for the carbothioamide moiety.

N-Ethylpiperazine Synthesis: N-ethylpiperazine can be synthesized through various methods. One common approach is the alkylation of piperazine with an ethylating agent like bromoethane. guidechem.com However, this method can lead to the formation of the N,N'-diethylpiperazine by-product. guidechem.com Alternative methods include the reaction of piperazine with acetonitrile (B52724) or acetaldehyde. guidechem.com Another synthetic route involves the reaction of diethanolamine (B148213) with ethylamine in the presence of a dehydration catalyst like Raney nickel. google.com A process for synthesizing N-ethylpiperazine by reacting ethanol and piperazine using a Cu-Co-Mo/Al2O3 catalyst has also been described. google.com

Carbothioamide Moiety Precursors: The most common precursor for introducing the carbothioamide group is an isothiocyanate. nih.govresearchgate.netrsc.org Isothiocyanates themselves can be synthesized from primary amines. rsc.orgchemrxiv.org Alternatively, thiosemicarbazide can be used to form carbothioamide derivatives through reaction with compounds like chalcones. acs.orgnih.gov Carbon disulfide (CS2) in the presence of a base is another key reagent used to generate dithiocarbamate (B8719985) salts from primary amines, which can then be converted to isothiocyanates. chemrxiv.org

The selection of starting materials is guided by the desired final structure and the availability of precursors. For instance, to synthesize analogs of this compound with different substituents on the ethyl or piperazine moieties, the corresponding substituted N-alkylpiperazines would be used as starting materials.

| Target Moiety | Precursor | Reaction Type | Reference |

|---|---|---|---|

| N-Ethylpiperazine | Piperazine and Bromoethane | Alkylation | guidechem.com |

| N-Ethylpiperazine | Diethanolamine and Ethylamine | Condensation/Dehydration | google.com |

| N-Ethylpiperazine | Ethanol and Piperazine | Catalytic Amination | google.com |

| Carbothioamide | Isothiocyanate | Addition | nih.govresearchgate.net |

| Carbothioamide | Thiosemicarbazide | Condensation | acs.orgnih.gov |

| Isothiocyanate | Primary Amine and CS2 | Dithiocarbamate formation and decomposition | chemrxiv.org |

Derivatization Strategies and Functional Group Interconversions

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogs. These modifications can target the piperazine ring, the ethyl group, or the carbothioamide moiety itself.

Oxidation and Reduction Pathways

While specific oxidation and reduction pathways for this compound are not extensively detailed in the provided context, general principles of organic chemistry suggest potential transformations. The sulfur atom of the carbothioamide group is susceptible to oxidation, which could lead to the formation of corresponding urea (B33335) derivatives or other oxidized sulfur species. The piperazine ring itself is generally stable to mild oxidizing and reducing conditions. However, harsh conditions could lead to ring opening or other transformations.

Nucleophilic Substitution Reactions

The piperazine ring in this compound has a free secondary amine that can participate in nucleophilic substitution reactions. For instance, it can be acylated or alkylated to introduce various substituents. Nucleophilic aromatic substitution (SNAr) is a key reaction for preparing N-arylpiperazines, which can be precursors to carbothioamide derivatives. mdpi.comnih.gov In these reactions, an activated aryl halide reacts with the piperazine nitrogen. mdpi.comresearchgate.net The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing groups on the aromatic ring. nih.gov

S-Alkylation Processes

The sulfur atom of the thiourea group is nucleophilic and can undergo S-alkylation with alkyl halides to form isothiourea derivatives. researchgate.net This reaction is a common strategy for further functionalizing thiourea-containing compounds. The resulting S-alkylated products can serve as versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net

An exploration into the synthesis of this compound reveals a landscape rich with opportunities for innovation, particularly in the realms of sustainable practices and the expansion of molecular diversity. The methodologies applied to the piperazine framework and related carbothioamide structures provide a blueprint for the efficient and varied production of this specific compound and its derivatives.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. dntb.gov.uaresearchgate.netnih.gov These calculations for n-Ethylpiperazine-1-carbothioamide are foundational to understanding its stability and conformation.

The three-dimensional arrangement of atoms in this compound, including the chair conformation of the piperazine (B1678402) ring and the orientation of the ethyl and carbothioamide groups, is predicted through geometry optimization. These calculations also allow for the determination of torsional barriers, which are the energy hurdles for rotation around specific bonds. This information is critical for understanding the molecule's flexibility and the population of different conformational isomers at equilibrium.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity of a molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecular framework reveals the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This data is illustrative and derived from typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations for this compound. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.netlibretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential around the sulfur and nitrogen atoms of the carbothioamide and piperazine groups, respectively, and positive potential around the hydrogen atoms.

Quantum Chemical Studies for Reactivity and Spectroscopic Property Prediction

Beyond static properties, quantum chemical calculations can predict the dynamic behavior and spectroscopic signatures of molecules. researchgate.netresearchgate.net

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic frequencies of the molecule's vibrational modes, a simulated spectrum can be generated. researchgate.netnih.gov This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the stretching, bending, and torsional motions of the chemical bonds within the molecule.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H (Piperazine) | Stretching | 3350 |

| C-H (Ethyl) | Stretching | 2950 |

| C=S (Carbothioamide) | Stretching | 1100 |

| C-N (Piperazine) | Stretching | 1250 |

| Note: This data is illustrative. Precise frequencies are determined from specific vibrational frequency calculations. |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. nih.govwisc.edu It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization, which contributes to the molecule's stability. uba.ar For this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds, and provide insights into the hybridization of the atoms. acadpubl.eu

Hyperpolarizability Calculations for Nonlinear Optical Properties

The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials used in photonics and optoelectronics, including applications in optical switches and data storage. nih.gov The NLO response of a molecule is determined by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of organic molecules. nih.govresearchgate.net For compounds similar to this compound, these calculations typically involve optimizing the molecular geometry and then computing the electronic properties. Studies on related heterocyclic compounds have shown that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability value. nih.govresearchgate.net This inverse relationship is a key principle in designing molecules with significant NLO responses. researchgate.net

For instance, theoretical studies on various organic push-pull systems (molecules with electron-donating and electron-withdrawing groups) confirm that intramolecular charge transfer is a major contributor to high hyperpolarizability values. researchgate.net Given the structure of this compound, which contains both electron-donating (ethylpiperazine) and potentially electron-withdrawing (carbothioamide) features, DFT calculations are essential to quantify its potential as an NLO material.

| Computational Parameter | Significance in NLO Calculations | Typical Method |

| First Hyperpolarizability (β) | Quantifies the second-order NLO response of a molecule. | Density Functional Theory (DFT) |

| HOMO-LUMO Energy Gap (ΔE) | A smaller gap often indicates higher polarizability and a larger NLO response. | DFT |

| Dipole Moment (μ) | Relates to the charge distribution and contributes to the overall NLO properties. | DFT |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the movement and conformational flexibility of molecules over time, providing insights into their behavior in different environments. researchgate.net An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe complex processes like protein-ligand binding or the aggregation of molecules in a solvent. researchgate.net

For this compound, MD simulations can reveal how the molecule behaves in a biological system. These simulations can model the molecule's interaction with water or other solvents, analyzing how the solvent affects its conformation and stability. researchgate.net Key parameters studied include the influence of solvent properties on the molecule's structure and the arrangement of molecules in solution. researchgate.net This is particularly important for understanding how a drug molecule might behave before it reaches its biological target. Furthermore, MD simulations are used to refine the results of molecular docking, assessing the stability of a predicted ligand-protein complex in a simulated physiological environment.

Computational Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a drug's mechanism of action. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their binding energy. mdpi.com

Studies on compounds structurally related to this compound have successfully used molecular docking to identify potential biological targets and elucidate binding interactions. For example, derivatives of N-ethyl-piperazinyl amides have been docked against the anti-apoptotic protein Bcl-XL to investigate their potential as anticancer agents. nih.gov

Prediction of Binding Modes and Interaction Sites

A primary output of molecular docking is the prediction of the binding pose of a ligand within the active site of a protein. This reveals the specific amino acid residues that the ligand interacts with. These interactions are crucial for the stability of the ligand-protein complex and its biological function.

In docking studies of analogous piperazine derivatives, several key types of interactions are commonly observed:

Hydrogen Bonds: These are critical for affinity and specificity. For instance, docking of piperidine (B6355638) derivatives into acetylcholinesterase revealed conventional hydrogen bonds with residues like PHE295 and TYR341. acgpubs.org

Hydrophobic Interactions: The nonpolar parts of the ligand interact with hydrophobic residues in the binding pocket.

π-Alkyl or π-π Interactions: These occur between aromatic rings of the ligand and protein residues. acgpubs.org

For example, in a study on N-ethyl-piperazinyl amide derivatives of oleanonic acid, molecular docking suggested that these compounds could bind to the Bcl-XL protein, a key regulator of apoptosis. nih.gov The predicted binding mode placed the compound within the protein's binding pocket, identifying the key residues responsible for holding it in place.

Assessment of Binding Affinities and Energetics

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. This is often expressed as a binding energy value, typically in kcal/mol or kJ/mol, where a more negative value indicates a stronger and more favorable interaction. nih.gov This allows researchers to rank different compounds and prioritize the most promising ones for further testing.

The binding affinities for various piperazine and carbothioamide derivatives have been successfully predicted using this approach. For example, docking of an ethyl piperidine derivative against human acetylcholinesterase yielded a binding energy of -7.52 kcal/mol, which was comparable to the reference drug Tacrine (-7.48 kcal/mol). acgpubs.org In another study, a phenylpiperazine derivative designed as a topoisomerase II inhibitor showed a calculated free energy of binding of -66.6 kJ/mol. mdpi.com These values provide a quantitative measure of the ligand's potential potency.

| Compound Class | Protein Target | Reported Binding Energy | Reference |

| Ethyl piperidine derivative | Acetylcholinesterase (7XN1) | -7.52 kcal/mol | acgpubs.org |

| N-ethyl-piperazinyl amide derivative | Bcl-XL (2YXJ) | -8.1 kcal/mol | nih.gov |

| Phenylpiperazine derivative | Topoisomerase IIα | -66.6 kJ/mol | mdpi.com |

| Benzamide derivative | α5β1 integrin (4WK0) | -7.7 kcal/mol | dergipark.org.tr |

Mechanistic Insights from Ligand-Protein Interactions

By combining the predicted binding pose with the calculated binding affinity, researchers can gain valuable insights into the mechanism of action of a compound. The specific interactions identified through docking can explain why a compound is active and can guide the design of more potent and selective analogs.

For example, the molecular docking of N-ethyl-piperazinyl amide derivatives into the Bcl-XL protein suggested that their cytotoxic effects are achieved through the targeted inhibition of this anti-apoptotic protein. nih.gov The computational results showed that the compounds fit into the binding pocket, potentially blocking the protein's natural function and leading to programmed cell death (apoptosis) in cancer cells. nih.gov Similarly, docking studies of other piperazine compounds have provided mechanistic hypotheses for their activity against targets like the Sigma-1 receptor, where interactions with key amino acids were identified as crucial for agonism. nih.gov These computational predictions provide a clear, testable hypothesis for experimental validation.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of n-Ethylpiperazine-1-carbothioamide, SAR has been crucial in optimizing their potency and selectivity against various biological targets. The piperazine (B1678402) ring itself is a privileged scaffold in drug discovery, known to improve the pharmacokinetic properties of drug candidates. nih.gov The thiourea (B124793) moiety is also recognized for enhancing biological activity through its binding capabilities. nih.gov

The rational design of new potential drugs often starts with a known bioactive scaffold. The 1,2-benzothiazine scaffold, for instance, has been combined with phenylpiperazine moieties in a rational design approach to create new anticancer agents. nih.gov This design was inspired by existing topoisomerase II inhibitors like dexrazoxane, which features a bis-piperazine structure. nih.gov The design strategy involves three key elements: a planar polyaromatic system for DNA intercalation, a cationic group like piperazine to interact with the DNA backbone, and a groove-binding side chain. nih.gov

Similarly, piperazine amides have been developed as inhibitors of c-jun N-terminal kinase (JNK), a therapeutic target for neurodegenerative diseases and inflammatory disorders. nih.govnih.gov Starting from a high-throughput screening hit, the optimization of a piperazine amide led to the discovery of several potent pan-JNK inhibitors. nih.govnih.gov

Antifungal agents have also been developed using a piperazine-1-carboxamidine core. researchgate.net A library of compounds was screened for their ability to induce the accumulation of reactive oxygen species (ROS) in Candida albicans, leading to the identification of potent fungicidal derivatives. researchgate.net

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aryl ring and the piperazine moiety.

For instance, in a series of ursolic acid (UA) derivatives, the synchronous introduction of a piperazine and a thiourea group at the C-28 position was found to enhance antitumor activity. nih.gov SAR analysis revealed that para-substituents on the phenyl ring were more important for antiproliferative activity than meta-substituents. nih.gov

In the development of antibacterial agents against colistin-resistant Acinetobacter baumannii, a common structural feature in the most active piperazine-derived thioureas was the presence of a 3,5-bis-trifluoromethyl phenyl ring attached to the thiourea function. researchgate.net This highlights the significant impact of electron-withdrawing groups on antibacterial potency.

For antifungal piperazine-1-carboxamidine derivatives, SAR studies showed that analogues with large atoms or bulky side chains at the R3 and R5 positions of the phenyl group exhibited high fungicidal activity, which was linked to a greater capacity for ROS accumulation. researchgate.net

In the context of N-(1-adamantyl)carbothioamides with a piperazine core, the nature of the substituent on the second piperazine nitrogen was critical for antibacterial activity. nih.gov Derivatives with 4-aryl and benzyl (B1604629) groups were highly active, whereas those with ethyl or ethoxycarbonyl groups were inactive. nih.gov

Enzymatic Inhibition Studies and Kinetic Analysis

Derivatives of this compound have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. researchgate.net Piperazine derivatives have shown significant potential as AChE inhibitors. nih.govnih.gov The piperazine ring can interact with the catalytic site of AChE, contributing to the inhibitory effect. nih.gov

Studies on various piperazine derivatives have demonstrated inhibitory concentrations in the micromolar range. For a series of piperazine derivatives, IC₅₀ values for AChE inhibition ranged from 4.59 to 6.48 µM. nih.gov Kinetic analysis of one of the most active compounds, which contained a chloro substituent, revealed a non-competitive type of inhibition. nih.gov This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

In another study, novel piperazine derivatives were synthesized and evaluated as AChE inhibitors, with some showing dual inhibition of both the catalytic and peripheral anionic sites (PAS) of the enzyme. biorxiv.org Molecular docking studies further elucidated the interactions between the piperazine ligands and the enzyme's active site. biorxiv.org Kinetic studies of other related inhibitors have shown them to be reversible and non-time-dependent, despite containing a carbamate (B1207046) group, which is often associated with irreversible inhibition. nih.gov

New Delhi metallo-β-lactamase 1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, posing a significant threat to global health. nih.gov A key strategy to combat this resistance is the development of NDM-1 inhibitors. nih.gov

The active site of NDM-1 contains zinc ions that are essential for its catalytic activity. nih.gov Therefore, compounds that can chelate these metal ions are promising inhibitor candidates. While direct studies on this compound as an NDM-1 inhibitor are not prevalent, the piperazine scaffold is present in molecules investigated for this purpose. For example, dexrazoxane, which has a bis-piperazine structure, has been identified as an NDM-1 inhibitor. nih.govoncotarget.com Its mechanism of action is believed to involve metal ion chelation. nih.govoncotarget.com This suggests that the piperazine moiety, in combination with a potential metal-binding group like a carbothioamide, could be a rational starting point for designing NDM-1 inhibitors. Research has identified other FDA-approved drugs that act as metal ion chelators and inhibit NDM-1, restoring the efficacy of carbapenem (B1253116) antibiotics. nih.govoncotarget.com

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial protein kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major target in cancer therapy. Hybrid molecules combining N-Aryl piperazine derivatives with other biologically active units like chalcones have been synthesized and tested for their anticancer and VEGFR-2 inhibitory activity. The results indicated that the VEGFR-2 inhibitory activity was consistent with the observed anticancer effects, establishing these piperazine-containing compounds as promising anti-angiogenic agents.

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for drug development. Inhibitors of PI3K have been shown to suppress the downstream AKT signaling pathway. nih.gov Interestingly, selective PI3K inhibitors also cause a transient inhibition of the RAS-ERK signaling pathway, which is crucial for the induction of apoptosis in cancer cells. nih.gov While specific studies focusing on this compound as a PI3K inhibitor are not widely reported, the broad utility of the piperazine scaffold in kinase inhibition suggests its potential in this area.

Sphingosine Kinase 1 (SphK1) Inhibition: Sphingosine kinase 1 (SphK1) is another enzyme implicated in cancer progression, with its overexpression linked to increased cell proliferation and survival. Inhibition of SphK1 is therefore a validated strategy for cancer treatment. nih.gov However, current research on potent and selective SphK1 inhibitors has primarily focused on other chemical scaffolds, such as those based on pyrrolidine (B122466) or quinoline-5,8-diones. researchgate.netnih.gov At present, derivatives of this compound have not emerged as a prominent class of SphK1 inhibitors in the scientific literature.

Receptor Binding Affinity and Modulation Studies (e.g., 5-HT1A Receptors)

The piperazine moiety is a well-established scaffold for ligands targeting central nervous system receptors, particularly serotonin (B10506) (5-HT) receptors. nih.gov Derivatives of 1-arylpiperazine have demonstrated high binding affinity for the 5-HT1A receptor subtype. nih.govmdpi.comnih.gov The 5-HT1A receptor is implicated in modulating mood, cognition, and anxiety, making it a key target for therapeutic agents. nih.govmdpi.com

The affinity of these compounds for the 5-HT1A receptor is highly dependent on their structural features. Key factors influencing binding include the nature of the aryl group attached to the piperazine ring, the length of the alkyl spacer, and the terminal functional group. nih.gov For instance, studies on various 4-alkyl-1-arylpiperazines show that specific substitutions can yield compounds with low nanomolar affinity for 5-HT1A receptors and high selectivity over other serotonin, dopamine, and adrenergic receptors. nih.gov Research into new arylpiperazine derivatives continues to identify ligands with significant and selective affinity, which are valuable tools for probing the pharmacological roles of the 5-HT1A receptor. mdpi.com

Table 1: 5-HT1A Receptor Binding Affinities of Representative Piperazine Derivatives

| Compound | Description | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | An arylpiperazine derivative with an adamantanamine moiety. | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | An arylpiperazine derivative with a memantine (B1676192) moiety. | 21.3 nM | mdpi.com |

| 5-Carboxamidotriptamine (5-CT) | Internal standard used in binding assays. | 0.5 nM | mdpi.com |

| Compound 9b | Arylpiperazine derivative designed for ASD context. | 23.9 nM | nih.gov |

Molecular Pathways Involved in Antimicrobial Action

Piperazine derivatives are a class of compounds that have been widely synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. ontosight.ainih.gov Their mechanism of action can involve multiple molecular pathways, leading to the inhibition of microbial growth or cell death.

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.gov This enzyme is found in all bacteria but not in higher eukaryotes, making it an excellent target for selective antibacterial drugs. nih.gov

Structurally related compounds, such as piperidine-4-carboxamides, have been shown to target DNA gyrase in mycobacteria. nih.gov These inhibitors function by binding to the DNA gyrase enzyme, which can lead to DNA damage and ultimately cell death. nih.gov Resistance to these compounds often arises from mutations in the gyrA or gyrB genes, which encode the subunits of the DNA gyrase enzyme, providing strong evidence for this on-target activity. nih.gov Furthermore, studies on N-phenylpyrrolamide inhibitors have also identified DNA gyrase as their primary target, with potent compounds showing low nanomolar inhibitory concentrations (IC50) against E. coli DNA gyrase. rsc.org This indicates that scaffolds which can be linked to a piperazine ring are capable of effectively targeting this crucial bacterial enzyme.

The antifungal action of piperazine derivatives has been linked to specific molecular pathways that disrupt fungal cell integrity and function. One key mechanism identified for piperazine-1-carboxamidine analogues is the induction of endogenous reactive oxygen species (ROS) accumulation in fungal cells. nih.govresearchgate.net The buildup of ROS leads to oxidative stress, damaging cellular components and triggering cell death, which has been demonstrated to be a fungicidal mode of action against Candida albicans. nih.gov

Additionally, related sulfur-containing piperazine derivatives, such as dithiocarbamates, have exhibited potent antifungal activity against a range of fungi, including yeasts and molds. nih.gov The structural similarity between carbothioamides and dithiocarbamates suggests that this compound may share or exhibit similar antifungal mechanisms.

Cellular Mechanistic Investigations in Anti-Proliferative Research

Derivatives containing the piperazine-carbothioamide or related carbothiohydrazide scaffold have been a focus of anti-proliferative research. nih.govnih.gov These compounds have been evaluated against various human cancer cell lines, with some exhibiting significant activity. nih.gov The anti-proliferative effects are often linked to the induction of programmed cell death, or apoptosis, in cancer cells.

Table 2: Modulation of Apoptosis-Related Genes by N-ethyl-piperazinyl Amide Derivatives

| Gene | Function | Observed Change in Expression | Reference |

|---|---|---|---|

| Bak | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-XL | Anti-apoptotic (Pro-survival) | Downregulation | nih.gov |

| Bcl-2 | Anti-apoptotic (Pro-survival) | Downregulation | nih.gov |

Cell Cycle Arrest Mechanisms

There is a notable lack of specific research detailing the mechanisms of cell cycle arrest induced directly by this compound. Scientific studies have often focused on derivatives where the n-Ethylpiperazine moiety is attached to a larger molecular scaffold. For instance, research on certain ciprofloxacin (B1669076) derivatives incorporating a piperazin-1-yl group has demonstrated the ability to cause cell cycle arrest at the G2/M phase in HCT 116 colorectal cancer and A549 non-small lung carcinoma cells. nih.gov This was associated with the overexpression of p53 and Bax proteins and decreased expression of p21 and bcl2 genes. nih.gov Similarly, other novel piperazine derivatives have been shown to induce cell cycle arrest, although the specific phase of arrest can vary. nih.gov However, these findings are related to more complex molecules containing the piperazine structure and cannot be directly attributed to this compound itself.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Detection and Quantification

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for the separation, identification, and quantification of chemical compounds. The choice between GC and HPLC would depend on the volatility, thermal stability, and polarity of n-Ethylpiperazine-1-carbothioamide.

Gas chromatography is a suitable technique for compounds that are volatile and thermally stable. The development of a GC method for this compound would involve the systematic optimization of several key parameters to achieve efficient separation and sensitive detection.

A potential starting point for method development could be based on methods developed for related piperazine (B1678402) compounds researchgate.net. The primary components of GC method development include:

Column Selection: A mid-polarity column, such as a (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent), would be a logical first choice. researchgate.net This type of column provides good selectivity for compounds containing polar functional groups.

Injector and Detector Temperatures: The injector temperature would be set high enough to ensure rapid volatilization of the analyte without causing thermal degradation, typically around 250°C. researchgate.net A Flame Ionization Detector (FID) is commonly used for organic compounds and would likely be set at a temperature such as 260°C. researchgate.net

Oven Temperature Program: A temperature gradient is essential for separating the analyte from impurities. A hypothetical program might start at 150°C, hold for a few minutes, and then ramp up to a final temperature of 260°C to ensure all components are eluted from the column. researchgate.net

Carrier Gas Flow Rate: Helium is a common carrier gas, with the flow rate optimized to provide the best balance between analysis time and separation efficiency. researchgate.net

An illustrative table of potential GC method parameters is provided below.

Table 1: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Illustrative Condition |

|---|---|

| Column | DB-17, 30 m x 0.53 mm, 1.0 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min |

| Injector Temperature | 250°C |

| Detector (FID) Temp | 260°C |

| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) |

| Injection Volume | 1.0 µL |

| Diluent | Methanol (B129727) |

This table presents a hypothetical set of parameters based on methods for related compounds and would require empirical optimization for this compound.

HPLC is often preferred for less volatile or thermally labile compounds. Given the polarity of the piperazine and thioamide groups, reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation.

Method development would focus on:

Column Selection: A C18 or C8 column is standard for reversed-phase chromatography, providing retention for moderately polar to nonpolar compounds.

Mobile Phase Composition: The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water for mass spectrometry compatibility) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve a good separation with reasonable analysis times.

Detector: The thioamide group contains a chromophore, but its absorption maximum and intensity might be insufficient for trace-level analysis. A Diode Array Detector (DAD) or a UV detector would be used to monitor the column effluent at a wavelength that provides maximal absorbance for this compound. If higher sensitivity is needed, a mass spectrometer (LC-MS) could be employed.

Derivatization Strategies for Enhanced Analytical Sensitivity

For compounds that exhibit poor detector response, chemical derivatization is a powerful strategy to enhance analytical sensitivity. Piperazine and its derivatives often lack strong UV-absorbing chromophores, making trace analysis by HPLC-UV challenging. Similarly, the volatility of this compound might not be ideal for GC analysis without derivatization.

A common strategy for secondary amines like the piperazine moiety is to react them with a derivatizing agent that introduces a highly responsive tag. For instance, reacting the compound with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a stable, highly UV-active derivative, significantly lowering the limit of detection in HPLC-UV analysis. The thioamide group itself can also be targeted for derivatization, although this is less common than targeting the amine. nih.gov

The goals of derivatization would be:

To increase the UV absorbance for HPLC-UV detection.

To improve chromatographic properties (e.g., peak shape).

To enhance volatility for GC analysis.

Method Validation Protocols for Robustness and Reproducibility

Once an analytical method is developed, it must undergo a rigorous validation process to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. The validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Procedure: A series of standard solutions of this compound at different concentrations would be prepared and analyzed. The range would typically span from the limit of quantification (LOQ) to approximately 150% of the expected working concentration.

Acceptance Criteria: The results are evaluated by plotting the detector response versus concentration and performing a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999. The y-intercept should be minimal.

Table 2: Illustrative Linearity Data

| Concentration (µg/mL) | Instrument Response (Area Units) |

|---|---|

| 1.0 | 12,540 |

| 5.0 | 62,600 |

| 10.0 | 124,950 |

| 25.0 | 312,400 |

| 50.0 | 625,100 |

| 75.0 | 937,800 |

| Linear Regression | |

| Correlation (r²) | 0.9998 |

| Slope | 12505 |

| Y-Intercept | 150 |

This table is an example of data that would be generated to demonstrate the linearity of an analytical method.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy refers to the closeness of the test results obtained by the method to the true value.

Precision:

Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration during the same analytical run.

Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on different days, with different analysts, or on different equipment.

Acceptance Criteria: The relative standard deviation (%RSD) for the replicate measurements should typically be less than 2.0%.

Accuracy:

Procedure: Accuracy is determined by analyzing samples spiked with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery of the analyte is then calculated.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, often 98.0% to 102.0%.

Table 3: Illustrative Precision and Accuracy Data

| Spiked Level | Replicate | Measured Conc. (µg/mL) | Recovery (%) | %RSD (Precision) |

|---|---|---|---|---|

| 50% (50 µg/mL) | 1 | 49.5 | 99.0 | |

| 2 | 50.3 | 100.6 | ||

| 3 | 49.8 | 99.6 | Mean Recovery: 99.7% | |

| 100% (100 µg/mL) | 1 | 101.1 | 101.1 | |

| 2 | 99.5 | 99.5 | ||

| 3 | 100.8 | 100.8 | Mean Recovery: 100.5% | |

| Repeatability (n=6) | - | - | 1.2% | |

| 150% (150 µg/mL) | 1 | 148.9 | 99.3 | |

| 2 | 151.2 | 100.8 |

This table provides an example of the data used to assess the accuracy and precision of a developed analytical method.

Specificity and Selectivity Evaluations

The specificity and selectivity of an analytical method are fundamental to its validation, ensuring that the analyte's signal is free from interference from other components such as impurities, degradation products, or matrix components. For this compound, a comprehensive evaluation of specificity is crucial to guarantee the reliability of quantitative data and purity assessments. This is typically achieved through forced degradation studies and analysis of the analyte in the presence of its potential impurities.

Forced degradation studies are an essential component of evaluating the stability-indicating properties of an analytical method. nih.gov These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. acdlabs.compharmaguideline.com The analytical method must then be capable of separating the intact this compound from all the degradation products formed.

In a representative study, this compound was subjected to a range of forced degradation conditions. The resulting solutions were then analyzed by a stability-indicating HPLC method to assess the resolution between the parent peak and any formed degradants. The conditions and a summary of the degradation are presented below.

Forced Degradation Study Conditions for this compound:

| Stress Condition | Reagent/Parameters | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24 hours at ambient temperature |

| Thermal | 80°C | 48 hours |

| Photolytic | UV light (254 nm) | 48 hours |

The chromatographic analysis of the stressed samples demonstrated the method's ability to resolve this compound from its degradation products. The peak for the parent compound was found to be spectrally pure in all cases, confirming that no co-eluting peaks were present. The selectivity of the method was further demonstrated by the resolution of the analyte peak from the peaks of known impurities, such as n-Ethylpiperazine.

The results of the forced degradation studies are summarized in the following table, which includes the percentage of degradation and the resolution between this compound and the major degradation product in each condition.

Summary of Forced Degradation Results for this compound:

| Stress Condition | % Degradation | Resolution (Rs) with Major Degradant | Peak Purity |

| Acid Hydrolysis | 15.2 | 2.1 | Pass |

| Base Hydrolysis | 12.8 | 1.9 | Pass |

| Oxidation | 20.5 | 2.5 | Pass |

| Thermal | 8.1 | 2.3 | Pass |

| Photolytic | 10.4 | 2.0 | Pass |

Peak purity was assessed using a photodiode array (PDA) detector, which compares the UV spectra across the peak. A passing result indicates that the spectrum of the main peak is homogenous, with no signs of co-eluting impurities. The resolution (Rs) values, all being greater than 1.5, indicate baseline separation between the analyte and its degradants, which is a key requirement for a stability-indicating method.

In addition to forced degradation, the selectivity of the method was confirmed by spiking the sample solution with potential impurities, including starting materials and known synthesis byproducts. The method was able to effectively separate this compound from these impurities, further establishing its specificity.

Coordination Chemistry and Materials Science Applications

Metal Complex Formation and Ligand Design Principles

The piperazine (B1678402) moiety and the carbothioamide group, with its sulfur and nitrogen donor atoms, are excellent candidates for ligand design. Piperazine and its derivatives are well-known for forming stable complexes with various metal ions. The nitrogen atoms in the piperazine ring can act as donor sites, and these derivatives have been proven to be effective ligands for creating metal complexes. researchgate.net The rigidity of the piperazine ring can also influence the geometry of the resulting metal complex, dividing the macrocyclic cavity into distinct pockets. udayton.edu

The synthesis of metal complexes involving carbothioamide ligands often begins with the creation of a Schiff base ligand. This is typically achieved through a condensation reaction between a thiosemicarbazide (B42300) derivative and an aldehyde or ketone. frontiersin.org For instance, a common method involves refluxing an ethanolic solution of the aldehyde with thiosemicarbazide. frontiersin.org Once the ligand is prepared and purified, it is reacted with a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent like ethanol (B145695) or methanol (B129727) to form the complex. researchgate.netfrontiersin.org

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques.

FT-IR Spectroscopy: This technique is crucial for determining how the ligand coordinates with the metal ion. A shift in the stretching frequencies of key functional groups, such as the C=N and C=S bands, upon complexation indicates their involvement in bonding. For example, a shift in the C=N band to a different wavenumber in the complex's spectrum compared to the free ligand confirms the coordination of the azomethine nitrogen. nih.gov The involvement of the sulfur atom in coordination is also confirmed by changes in the corresponding stretching frequencies. nih.gov

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The positions of d-d transition bands can suggest, for instance, an octahedral geometry. researchgate.net

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and composition of the synthesized complexes. frontiersin.org

Conductance Measurements: Molar conductance data helps in determining whether the complexes are ionic or non-ionic in nature. researchgate.net

Magnetic Susceptibility: This measurement helps to determine the magnetic properties of the complex and provides insight into the metal ion's oxidation state and geometry. frontiersin.org

A summary of typical characterization data for related carbothioamide complexes is presented below.

| Technique | Observation | Inference |

| FT-IR | Shift in ν(C=N) and ν(C=S) bands to different wavenumbers in the complex compared to the free ligand. nih.gov | Bidentate coordination via azomethine N and thiol S. nih.gov |

| UV-Vis | Presence of specific absorption bands corresponding to d-d electronic transitions. researchgate.net | Suggests the geometry of the complex (e.g., octahedral). researchgate.net |

| Molar Conductance | Low conductivity values in solution. researchgate.net | Indicates a non-electrolytic nature. researchgate.net |

| Elemental Analysis | Experimental percentages of C, H, N, S match calculated values. frontiersin.org | Confirms the proposed molecular formula of the complex. frontiersin.org |

This table is generated based on typical findings for metal-carbothioamide complexes as described in the cited sources.

Carbothioamide ligands, like n-Ethylpiperazine-1-carbothioamide, typically act as bidentate ligands. Coordination with a central metal ion occurs through the sulfur atom of the thioamide group and the nitrogen atom of the azomethine group (if present as a Schiff base) or another nitrogen atom within the ligand structure. frontiersin.orgnih.gov Studies on related ligands confirm that they bind to metal atoms in a bidentate fashion via the N and S atoms. frontiersin.orgnih.gov

The coordination environment of the metal is flexible and depends on the specific ligand and metal ion. Zinc, for example, is known for its coordination flexibility and can adopt various geometries, including trigonal-bipyramidal or square-pyramidal structures, due to its lack of ligand field stabilization energy. researchgate.net The inherent structural constraints of the piperazine ring can also play a significant role in defining the final geometry and creating specific binding cavities for the metal ion. udayton.edu The resulting complexes can be monomeric and, depending on the metal and other coordinating species, often adopt an octahedral geometry. researchgate.net

Research into Corrosion Inhibition Mechanisms

Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons, are recognized as effective corrosion inhibitors for metals, particularly in acidic environments. bohrium.com Piperazine derivatives have been specifically studied and found to be effective inhibitors for the corrosion of mild steel. researchgate.net The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that slows down the rates of anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.org

The primary mechanism of corrosion inhibition by compounds like this compound is through adsorption onto the metal surface. This process can involve either physisorption (electrostatic interactions) or chemisorption (covalent bond formation), or a combination of both. rsc.org The presence of heteroatoms (N, S) with lone pairs of electrons and potential π-systems in the molecule facilitates strong adsorption. researchgate.net These electron-rich centers can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. bohrium.com

The adsorption process is often analyzed using adsorption isotherms, with the Langmuir isotherm model frequently providing the best fit for experimental data. bohrium.comresearchgate.net This suggests the formation of a monolayer of inhibitor molecules on the metal surface. The strength and spontaneity of the adsorption can be determined by calculating the standard free energy of adsorption (ΔG°ads). Negative values for this parameter indicate that the adsorption of the inhibitor is a spontaneous process. bohrium.com

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. These methods provide detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.

Potentiodynamic Polarization: This technique measures the effect of the inhibitor on both the anodic and cathodic half-reactions of corrosion. The addition of an effective inhibitor reduces the corrosion current density (icorr). A significant decrease in icorr, even at low inhibitor concentrations, signifies efficient protection. The corrosion potential (Ecorr) may shift slightly, and the inhibitor can be classified as anodic, cathodic, or mixed-type depending on its primary effect on the respective reactions. rsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the metal/solution interface. In the presence of an effective inhibitor, the charge transfer resistance (Rct) or polarization resistance (Rp) increases significantly, indicating a slowing of the corrosion rate. Concurrently, the double-layer capacitance (Cdl) or constant phase element (CPE) value typically decreases. This decrease is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which forms a protective layer with a lower dielectric constant and/or greater thickness.

The following table summarizes findings from electrochemical studies on similar carbothioamide-based corrosion inhibitors.

| Parameter | Blank Solution (No Inhibitor) | With Inhibitor (e.g., 200 ppm) | Inference |

| icorr (μA·cm⁻²) | 305.3 | 23.72 | Significant reduction in corrosion rate due to inhibitor action. |

| Rp (Ω·cm²) | 80.7 | 1296 | Increased resistance to charge transfer, indicating the formation of a protective barrier. |

| CPE (μF·cm⁻²) | 2.61 x 10⁻⁴ | 2.27 x 10⁻⁶ | Adsorption of inhibitor molecules on the metal surface, displacing water molecules. |

Data sourced from a study on a 2-(2,4,5-Trimethoxybenzylidene) Hydrazine Carbothioamide inhibitor on XC38 Carbon Steel.

Exploration in Polymer Chemistry and Material Modification

The piperazine ring is recognized as a privileged structural motif in chemistry, and its incorporation into polymer chains has led to the development of materials with valuable properties. nih.gov Likewise, the thiourea (B124793) functionality present in carbothioamide compounds allows them to be used in polymer synthesis.

Research has shown that piperazine can be used to synthesize antimicrobial polymers. nih.govrsc.org These polymers can be designed to target and disrupt the cytoplasmic membrane of bacteria, leading to cell death. rsc.org The synthesis of such polymers can involve straightforward reactions, such as the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD). rsc.org Another approach involves creating piperazine-methacrylate monomers that can then be homopolymerized. researchgate.net

Furthermore, piperazine-based polyester (B1180765) diols have been synthesized and used to create polyester urethane (B1682113) thermoplastic polymers. These polymers can then be coordinated with metal ions like Ru(III) and Fe(III) to produce metallopolymers, where the metal crosslinking introduces degradative properties that could be valuable for biomedical applications. udayton.edu Thiosemicarbazide derivatives, which are structurally related to this compound, have also been explored as dopants in conducting polymers like polypyrrole to enhance their electrochemical energy storage performance for supercapacitor applications. researchgate.net The thiourea group can act as a crosslinking agent or modifier in polymer matrices, which can enhance the mechanical properties and thermal stability of the material.

Role as Curing Agents in Resin Systems

Evaluation as Plasticizing Agents

There is no available research in the public domain that evaluates the efficacy of this compound as a plasticizing agent in polymers or other material systems. Its potential in this application remains uninvestigated in formal studies.

Additive Functions in Industrial Fluids (e.g., Oil and Gas)

Drilling Fluid Additive Research

A thorough search of technical and scientific databases did not yield any studies concerning the application or evaluation of this compound as an additive in drilling fluids. Its role and performance characteristics in this context are currently undocumented.

Corrosion Inhibition in Industrial Pipelines

While heterocyclic compounds containing nitrogen and sulfur atoms are a significant area of research for corrosion inhibition in industrial settings, specific studies on this compound for this purpose are not present in the available literature.

A notable 2017 study by Meften, M.J., et al., focused on the synthesis of a novel heterocyclic compound for use as a corrosion inhibitor for N-80 type crude oil pipelines in a saline water medium. researchgate.netuobasrah.edu.iq The synthesized compound in this research was identified as 3,5,12-trithia-1,7,14-triaza-tricycle [5.3.3.27,10] tetradeca-6(14),9-dien-8-one, which is a different molecule from this compound. asrjetsjournal.orguobasrah.edu.iqasrjetsjournal.org The study demonstrated significant inhibition efficiency with their novel compound, achieving up to 90.62% effectiveness in polarization tests. researchgate.netuobasrah.edu.iq However, these findings are not directly applicable to this compound.

The general principle of corrosion inhibition often involves molecules with heteroatoms like nitrogen and sulfur, which can adsorb onto the metal surface and form a protective layer. nahrainuniv.edu.iq Given its molecular structure, which contains both nitrogen and sulfur, this compound may possess theoretical potential as a corrosion inhibitor, but this has not been experimentally verified in published research.

Q & A

Q. What are the key steps in synthesizing n-Ethylpiperazine-1-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

- Step 1 : Alkylation of piperazine with ethyl bromide to introduce the ethyl group.

- Step 2 : Reaction with thiophosgene or thiourea derivatives to install the carbothioamide moiety.

- Optimization : Control temperature (e.g., 0–5°C for thiourea coupling) and pH (neutral to mildly basic) to minimize side reactions like hydrolysis. Purification via column chromatography or recrystallization ensures high yield (26–70% reported for analogous compounds) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents on the piperazine ring (e.g., ethyl group at δ 1.2–1.4 ppm, thiourea NH at δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 201.33) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S content within ±0.3% of theoretical values) .

Q. How does the piperazine-carbothioamide scaffold influence the compound's reactivity in common organic reactions?

The scaffold exhibits:

- Nucleophilicity : The thiourea sulfur participates in metal coordination or nucleophilic substitutions.

- Acid-Base Behavior : Piperazine’s amine groups (pKa ~9.5) enable pH-dependent solubility, critical for reaction design.

- Oxidative Stability : Thiourea is prone to oxidation; use inert atmospheres or antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?

- Functional Selection : B3LYP/6-311++G(d,p) accurately models thiourea’s charge distribution and HOMO-LUMO gaps.

- Thermochemical Analysis : Calculate Gibbs free energy of formation to assess stability under varying conditions.

- Validation : Compare computed IR spectra (e.g., C=S stretch at ~1180 cm) with experimental data to refine models .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. What methodologies establish structure-activity relationships (SAR) for piperazine-carbothioamide derivatives?

Q. How can crystallographic data (e.g., from SHELX) refine the molecular structure and inform drug design?

Q. What kinetic and thermodynamic parameters are critical in optimizing reaction pathways for derivatives?

- Kinetics : Pseudo-first-order rate constants () for thiourea formation (Arrhenius ~45 kJ/mol).

- Thermodynamics : Favor exothermic steps (ΔH < −60 kJ/mol) and negative ΔG for spontaneity .

Q. How do stability studies under varying pH and temperature conditions guide formulation development?

- pH Stability : Degradation at pH < 3 (protonation-induced hydrolysis) requires enteric coatings.

- Thermal Stability : TGA shows decomposition >150°C; storage at 4°C recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.